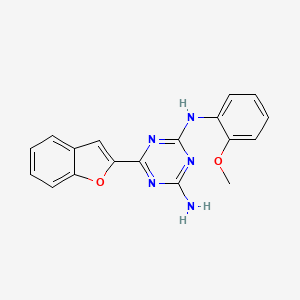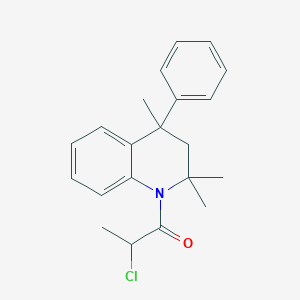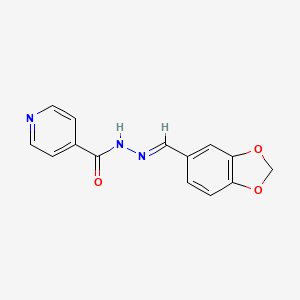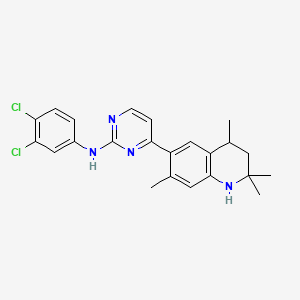![molecular formula C26H28ClN3O2 B11035068 1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11035068.png)
1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one is a complex organic compound with a unique structure that includes a quinoline core, a piperidine ring, and a chlorophenyl group
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through an electrophilic aromatic substitution reaction.
Methoxylation: The methoxy group is introduced using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and automated reaction systems.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The imine group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and aldehyde.
Scientific Research Applications
1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structure and reactivity.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the quinoline core can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share the quinoline core but differ in their substituents and biological activities.
Piperidine Derivatives: Compounds such as piperidine and 4-phenylpiperidine have similar structural features but lack the quinoline core.
Chlorophenyl Compounds: 4-chlorophenylamine and 4-chlorophenylacetic acid contain the chlorophenyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of these structural elements, resulting in distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28ClN3O2 |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-6-methoxy-11,11-dimethyl-9-(piperidin-1-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C26H28ClN3O2/c1-26(2)15-17(16-29-11-5-4-6-12-29)21-13-20(32-3)14-22-23(25(31)30(26)24(21)22)28-19-9-7-18(27)8-10-19/h7-10,13-15H,4-6,11-12,16H2,1-3H3 |
InChI Key |
RKKUTNNSYRRACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=NC4=CC=C(C=C4)Cl)C3=CC(=C2)OC)CN5CCCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11034997.png)
![4',4',6'-trimethyl-1,4-dihydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11034998.png)
![7-Amino-4-(4-methoxyphenyl)-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl cyanide](/img/structure/B11034999.png)
![2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11035005.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B11035007.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-(2-naphthyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11035023.png)
![6',6',8'-trimethyl-5',6'-dihydro-1''H-dispiro[cycloheptane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-quinazoline]-2',4''(3''H)-dione](/img/structure/B11035029.png)
![Ethyl 4-amino-6-(3-methylbutyl)-2-phenylfuro[2,3-b]pyridine-5-carboxylate](/img/structure/B11035034.png)
![(2E)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11035039.png)
![1-[2-Benzyl-7A-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-C]pyridin-5-YL]ethan-1-one](/img/structure/B11035050.png)



